N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
Description
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a heterocyclic compound that features both furan and pyridine rings
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(13-5-8-20-9-6-13)18-11-12-3-4-14(17-10-12)15-2-1-7-21-15/h1-4,7,10,13H,5-6,8-9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJUXUQFPZFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyridine derivative.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving the furan-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is unique due to its combination of furan, pyridine, and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- SMILES Notation : O=C(NCc1cccc2c1c(c(c2)C=N)O)C(=O)N
This structure features a furan ring and a pyridine moiety, which are known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds with furan and pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan and pyridine can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting the bacterial cell wall or interfering with metabolic pathways.
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound can induce apoptosis in a dose-dependent manner. For example, at concentrations of 10 µM and above, significant reductions in cell viability were observed, suggesting its potential as a chemotherapeutic agent.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on key enzymes involved in disease processes:
- Tyrosinase Inhibition : This compound demonstrated notable tyrosinase inhibitory activity, which is crucial for conditions like hyperpigmentation. The IC50 values were found to be significantly lower than those of traditional inhibitors like kojic acid, indicating superior efficacy.
4. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in breast cancer cells revealed:
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Findings : It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.
Q & A
Q. Critical Parameters :
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) for biological assays .
Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted starting materials) .
- X-ray crystallography : Resolves stereochemistry and validates spatial arrangement of the pyridine-furan-oxane scaffold .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula and isotopic patterns .
- HPLC-UV/ELSD : Assesses purity (>98%) and identifies degradation products under stress conditions .
How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives of this compound?
Advanced Research Question
Methodological Approach :
- Core modifications : Introduce substituents at the pyridine C-2/C-4 positions to enhance binding affinity. For example, electron-withdrawing groups (e.g., -NO₂) improve interactions with hydrophobic enzyme pockets .
- Oxane ring substitution : Replace the oxane moiety with tetrahydrofuran or cyclohexane to alter solubility and metabolic stability .
- In vitro screening : Use kinase inhibition assays (e.g., EGFR or VEGFR-2) to prioritize derivatives with IC₅₀ < 1 µM .
Q. Data Analysis :
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity using partial least squares regression .
What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
Advanced Research Question
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify discrepancies caused by poor absorption or rapid metabolism .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Dose-response recalibration : Adjust dosing regimens based on plasma protein binding assays to align in vitro IC₅₀ with achievable in vivo concentrations .
How can computational modeling be integrated with experimental data to predict binding affinity to target proteins?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., kinases) . Validate predictions with surface plasmon resonance (SPR) binding assays .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
What are the recommended protocols for assessing the stability of this compound under varying pH and temperature conditions?
Basic Research Question
- Forced degradation studies :
- Thermal stability : Store solid samples at 40–60°C for 1 month and assess crystallinity changes via PXRD .
How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?
Advanced Research Question
- Radiolabeled tracing : Synthesize ¹⁴C-labeled analogs and track metabolites in rat plasma, urine, and feces using scintillation counting .
- Cytochrome P450 inhibition assays : Identify isoforms (e.g., CYP3A4, CYP2D6) responsible for metabolism using human liver microsomes .
- Metabolite structural elucidation : Combine LC-MS/MS with NMR to characterize phase I/II metabolites .
What experimental approaches are used to determine interaction mechanisms with biological targets?
Advanced Research Question
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to measure displacement kinetics .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
